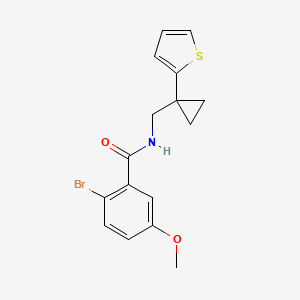
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide is a synthetic chemical compound notable for its diverse utility in various fields such as chemistry, biology, medicine, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step synthesis. The first step usually involves the derivatization of fluorene to introduce the hydroxyimino and methoxyethyl groups. This is followed by sulfonamide formation under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods: : In industrial settings, the production might involve more streamlined processes, with optimizations for yield, purity, and cost-effectiveness. Large-scale synthesis could involve automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be employed to modify the oxidative state of the compound.
Substitution: Various substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reactions often require catalysts, controlled temperatures, and specific solvents.
Major Products Formed: : The products vary based on the type of reaction. For example, oxidation may yield oxo-derivatives, while substitution reactions might result in diverse substituted fluorene compounds.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It can serve as a biochemical probe, helping to understand biological processes. Researchers study its interactions with biomolecules to uncover new biological pathways.
Medicine: : In medicinal chemistry, it's explored for potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: : Industrial applications include its use in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways depend on its application context—whether in biochemical assays or therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other fluorene derivatives like 9-fluorenone and fluorene-9-bisphenol share structural similarities.
Uniqueness: : What sets 9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide apart is its dual functionalization with both hydroxyimino and methoxyethyl groups, offering a unique combination of reactivity and stability.
Conclusion
This detailed overview captures the multifaceted nature of this compound, from its synthesis to applications and mechanisms of action. Its unique attributes make it a compound of significant interest across various scientific and industrial fields.
Propriétés
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(2-methoxyethyl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S2/c1-28-9-7-20-30(24,25)13-3-5-15-16-6-4-14(31(26,27)21-8-10-29-2)12-18(16)19(22-23)17(15)11-13/h3-6,11-12,20-21,23H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYTZJJXEZYMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)
![N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2881148.png)


![N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2881153.png)
![1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2881154.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2881156.png)

![2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}butanamide](/img/structure/B2881158.png)
![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2881163.png)
